molecular formula C9H16O2 B14491009 5-Hexenoic acid, 3-methyl-, ethyl ester CAS No. 63473-84-7

5-Hexenoic acid, 3-methyl-, ethyl ester

Cat. No.: B14491009
CAS No.: 63473-84-7
M. Wt: 156.22 g/mol
InChI Key: RETFYDIRKIWJJR-UHFFFAOYSA-N
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Description

5-Hexenoic acid, 3-methyl-, ethyl ester is an organic compound with the molecular formula C9H16O2. It is an ester derived from 5-hexenoic acid and ethanol. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexenoic acid, 3-methyl-, ethyl ester typically involves the esterification of 5-hexenoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

5-Hexenoic acid+EthanolAcid Catalyst5-Hexenoic acid, 3-methyl-, ethyl ester+Water\text{5-Hexenoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 5-Hexenoic acid+EthanolAcid Catalyst​5-Hexenoic acid, 3-methyl-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the esterification process is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a high yield of the desired ester. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate.

Chemical Reactions Analysis

Types of Reactions

5-Hexenoic acid, 3-methyl-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 5-hexenoic acid and ethanol in the presence of an acid or base.

    Oxidation: The double bond in the ester can be oxidized to form epoxides or diols.

    Reduction: The ester can be reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 5-Hexenoic acid and ethanol.

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

Scientific Research Applications

5-Hexenoic acid, 3-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 5-Hexenoic acid, 3-methyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol. The released acid can then interact with cellular pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hexenoic acid, methyl ester
  • 3-Hexenoic acid, ethyl ester
  • 3-Hexenoic acid, methyl ester

Uniqueness

5-Hexenoic acid, 3-methyl-, ethyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its double bond and ester functionality make it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

63473-84-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 3-methylhex-5-enoate

InChI

InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h4,8H,1,5-7H2,2-3H3

InChI Key

RETFYDIRKIWJJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)CC=C

Origin of Product

United States

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